Propofol-d18

Description

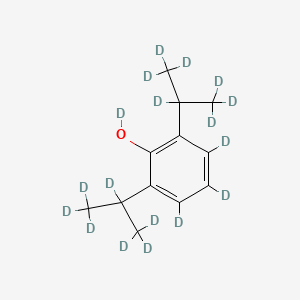

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trideuterio-5-deuteriooxy-4,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBCVFGFOZPWHH-YXZMVERASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662176 |

Source

|

| Record name | 2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189467-93-3 |

Source

|

| Record name | 2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity Analysis of Propofol-d18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Propofol-d18 (2,6-di(isopropyl-d7)phenol-d1). This compound is a deuterated analog of the widely used intravenous anesthetic agent, propofol. The substitution of hydrogen with deuterium atoms in the isopropyl groups and the hydroxyl group results in a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based quantification of propofol in biological matrices. This guide details a proposed synthesis route, experimental protocols for isotopic purity analysis by gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents quantitative data in a structured format.

Synthesis of this compound

The synthesis of this compound can be achieved through a Friedel-Crafts alkylation of phenol with a deuterated isopropylating agent. The most direct approach involves the use of commercially available deuterated isopropyl alcohol (2-Propanol-d8) in the presence of a strong acid catalyst.

Proposed Synthetic Pathway

The proposed synthesis follows a well-established route for the production of propofol, with the key difference being the use of a deuterated starting material.

Chemical and physical properties of Propofol-d18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol-d18 is the deuterated analog of Propofol, a widely used intravenous anesthetic agent.[1] In this compound, the eighteen hydrogen atoms on the two isopropyl groups and the phenyl ring have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research and analytical applications, particularly as an internal standard for the quantitative analysis of Propofol in biological samples using techniques like nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] This guide provides an in-depth overview of the chemical and physical properties of this compound, details on experimental protocols for its use, and a visualization of the parent compound's primary mechanism of action.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Chemical Name | 2,6-Di-iso-propylphenol-d18 | [2] |

| Synonyms | 2,6-Bis(isopropyl)phenol-d18, Propofol (labelled) | [3][4] |

| Molecular Formula | C₁₂D₁₈O | [1][3] |

| Molecular Weight | 196.38 g/mol | [2][3][4] |

| Appearance | Pale Yellow Clear Oil or Viscous Liquid | [1][3] |

| Melting Point | 19°C | [5] |

| Boiling Point | 256 °C/764 mmHg (for unlabeled Propofol) | [6][7] |

| Solubility | Soluble in Methanol and DMSO (50 mg/mL with ultrasonic assistance) | [1][5] |

| Isotopic Purity | 98 atom % D | [8] |

| Storage Conditions | 2-8°C Refrigerator for short-term; -20°C or -80°C for long-term | [1][3][5] |

Experimental Protocols

This compound is predominantly used as an internal standard in chromatographic and mass spectrometric methods for the accurate quantification of Propofol in biological matrices such as plasma. Below are outlines of typical experimental protocols.

Sample Preparation: Solid-Phase Extraction (SPE)

A rapid C18 pipette-tip based SPE method can be employed for the pretreatment of human plasma samples, which avoids the need for protein precipitation.[9] The experimental conditions are optimized to achieve the best extraction recovery.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An established LC-MS/MS method for the quantification of propofol in human plasma utilizes Propofol-d17 as an internal standard.[9] The sample preparation involves a simple one-step protein precipitation with acetonitrile.[10]

-

Chromatographic Separation: Achieved on a C18 column (e.g., ACE Excel 3 Super C18, 2.1 × 50 mm, 3 µm) with gradient elution.[10]

-

Mass Spectrometric Detection: Performed using negative ion atmospheric-pressure chemical ionization (APCI) in multiple reaction monitoring (MRM) mode.[9][10]

-

MRM Transitions: For propofol, m/z 177.2 → 161.0; for Propofol-d17 (as an example of a deuterated internal standard), m/z 194.2 → 174.2.[10]

-

This method demonstrates good linearity, sensitivity, specificity, accuracy, and precision, making it suitable for bioanalytical applications.[9]

Mechanism of Action of Propofol

The primary mechanism of action for Propofol, and by extension this compound, involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[11][12] This interaction leads to an increased duration of the opening of the chloride ion channel, resulting in hyperpolarization of the postsynaptic neuron and subsequent inhibition of neuronal firing.[13][14] This inhibitory effect in the central nervous system is responsible for the sedative and hypnotic properties of Propofol.[12]

Propofol also exhibits secondary mechanisms that contribute to its overall pharmacological profile, including the inhibition of NMDA receptors and the activation of glycine receptors.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound(LIQUID) | CAS No- 1189467-93-3 | Simson Pharma Limited [simsonpharma.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. indiamart.com [indiamart.com]

- 5. usbio.net [usbio.net]

- 6. Propofol CAS#: 2078-54-8 [m.chemicalbook.com]

- 7. propofol [chembk.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. Determination of propofol in human plasma with C18 pipette-tip based solid-phase extraction followed by liquid chromatography atmospheric-pressure chemical ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. What is the mechanism of Propofol? [synapse.patsnap.com]

- 13. openanesthesia.org [openanesthesia.org]

- 14. anesthesiologydfw.com [anesthesiologydfw.com]

Propofol-d18: A Technical Guide to its Certificate of Analysis and Use as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Propofol-d18, a deuterated analog of the anesthetic agent Propofol. This document details the typical specifications found on a Certificate of Analysis (CoA) for this compound when used as a reference standard, outlines common experimental protocols for its use, and illustrates key biological pathways associated with Propofol.

This compound: Certificate of Analysis and Reference Standards

This compound serves as an invaluable internal standard for the quantitative analysis of Propofol in biological matrices and pharmaceutical formulations, primarily by mass spectrometry-based methods such as GC-MS and LC-MS/MS.[1] Its near-identical chemical and physical properties to unlabeled Propofol, coupled with a distinct mass difference, allow for accurate correction of analytical variability.[2][3][4]

A Certificate of Analysis for a this compound reference standard provides critical information regarding its identity, purity, and quality. The following tables summarize the typical quantitative data and specifications presented in a CoA.

Table 1: General Properties of this compound

| Property | Specification |

| Chemical Name | 2,6-Di(isopropyl-d7)phenol-3,4,5-d3-d |

| Synonym(s) | 2,6-Bis(1-methylethyl-d18)phenol |

| CAS Number | 1189467-93-3[5][6][7][8][9], 1261393-54-7 |

| Molecular Formula | C₁₂D₁₈O |

| Molecular Weight | 196.38 g/mol [7] |

| Appearance | Colorless to pale yellow liquid or solid |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO |

| Storage Conditions | -20°C for long-term storage[10] |

Table 2: Quality Control Specifications for this compound Reference Standard

| Test | Specification | Method |

| Chemical Purity | ≥98%[11] | HPLC, GC |

| Isotopic Purity (Deuterium Incorporation) | ≥98%[11] | Mass Spectrometry |

| Residual Solvents | Conforms to USP <467> or ICH Q3C | GC-HS |

| Heavy Metals | ≤10 ppm | ICP-MS |

| Assay (by NMR or Mass Spectrometry) | 98.0% - 102.0% | ¹H-NMR, LC-MS/MS |

| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |

Experimental Protocols

The use of this compound as an internal standard is crucial for accurate quantification in various analytical methods. Below are detailed methodologies for its application in bioanalytical and pharmaceutical settings.

Protocol 1: Quantitative Analysis of Propofol in Human Plasma by LC-MS/MS

This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Propofol in human plasma, a common application in pharmacokinetic studies.

1. Sample Preparation:

-

Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

-

Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Propofol from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Propofol: Precursor ion (m/z) 177.1 → Product ion (m/z) 119.1

-

This compound: Precursor ion (m/z) 195.2 → Product ion (m/z) 131.2

-

-

Data Analysis: The concentration of Propofol is determined by comparing the peak area ratio of Propofol to this compound against a calibration curve.

Protocol 2: Synthesis of Propofol

The synthesis of Propofol, and by extension this compound (using deuterated starting materials), is typically achieved through a two-step process.

Step 1: Friedel-Crafts Alkylation

Phenol is reacted with a suitable alkylating agent, such as isopropyl alcohol or propene, in the presence of a Lewis acid catalyst (e.g., aluminum chloride) or a strong acid. This step introduces the two isopropyl groups onto the phenol ring, primarily at the ortho positions.

Step 2: Decarboxylation (if a protecting group is used)

In some synthetic routes, a carboxyl group is first introduced to block the para position of the phenol, directing the alkylation to the ortho positions. Following alkylation, this carboxyl group is removed by heating, a process known as decarboxylation, to yield the final Propofol product.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to Propofol and its deuterated analog.

Caption: A simplified workflow for the chemical synthesis of Propofol.

Caption: Workflow for the quantitative analysis of Propofol using this compound.

Caption: Signaling pathway of Propofol's action at the GABAa receptor.[12][13][14][15][16]

Caption: Major metabolic pathways of Propofol in the liver.[17][18][19][20][21]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. benchchem.com [benchchem.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. This compound(LIQUID) | CAS No- 1189467-93-3 | Simson Pharma Limited [simsonpharma.com]

- 7. chromatoscientific.com [chromatoscientific.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound(LIQUID) | CAS No- 1189467-93-3 | Simson Pharma Limited [simsonpharma.com]

- 10. usbio.net [usbio.net]

- 11. benchchem.com [benchchem.com]

- 12. GABAergic mechanism of propofol toxicity in immature neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Propofol activates GABAA receptor-chloride ionophore complex in dissociated hippocampal pyramidal neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. jneurosci.org [jneurosci.org]

- 16. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. virginiaanesthesiaservices.com [virginiaanesthesiaservices.com]

Characterization of Propofol-d18 for Research Applications: A Technical Guide

An in-depth technical guide for researchers, scientists, and drug development professionals on the characterization and application of Propofol-d18.

This compound is the deuterated analog of Propofol, a widely used intravenous anesthetic agent.[1] In research and drug development, this compound serves as a critical tool, primarily as an internal standard for the precise quantification of propofol in biological samples.[1] Its use in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is well-established for pharmacokinetic and forensic studies.[1][2] The incorporation of eighteen deuterium atoms provides a distinct mass shift from the parent compound, enabling accurate and sensitive detection without interfering with the chromatographic behavior of the analyte.

Physicochemical Properties

A summary of the key physicochemical properties of Propofol and its deuterated analog, this compound, is presented below.

| Property | Propofol | This compound |

| Chemical Name | 2,6-diisopropylphenol | 2,6-Bis(propan-2-yl-d7)phen-3,4,5-d3-ol-d |

| Molecular Formula | C₁₂H₁₈O | C₁₂D₁₈O |

| Molecular Weight | 178.27 g/mol [3] | 196.38 g/mol [3] or 196.4 g/mol [4] |

| CAS Number | 2078-54-8[3] | 1261393-54-7[5] or 1189467-93-3[3][4] |

| Appearance | Liquid | Liquid[6] |

| Melting Point | 19°C[5] | Not explicitly available, expected to be similar to propofol |

| Solubility | Soluble in Methanol[5] | Soluble in Methanol[5] |

| Storage | Room temperature for short-term, -20°C for long-term[5] | Room temperature for short-term, -20°C for long-term[5] |

Synthesis Overview

The synthesis of propofol typically involves the Friedel-Crafts alkylation of phenol.[7][8] A common method utilizes the di-isopropylation of p-hydroxybenzoic acid followed by a decarboxylation step, which offers high purity of the final product.[9][10] While the specific synthesis of this compound is not detailed in readily available literature, it would involve similar chemical strategies but with the use of deuterated starting materials, such as deuterated isopropylating agents and a deuterated phenol ring, to achieve the desired level of isotopic enrichment.

Mechanism of Action of Propofol

Propofol exerts its anesthetic effects primarily by potentiating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][11][12] This interaction increases the chloride ion conductance into the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.

Experimental Protocols

Quantification of Propofol in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol describes the determination of propofol concentrations in human plasma, a common application in pharmacokinetic studies.

a. Materials and Reagents:

-

Propofol standard

-

This compound (Internal Standard - ISTD)[2]

-

Methanol (LC-MS grade)[2]

-

Water (LC-MS grade)

-

Formic acid

-

Human plasma (blank)

b. Preparation of Stock and Working Solutions:

-

Propofol Stock Solution (1 mg/mL): Accurately weigh 10 mg of propofol standard and dissolve in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 2 mg of this compound and dissolve in the appropriate volume of methanol to achieve a 1 mg/mL concentration.[2]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the propofol stock solution with methanol to cover the desired calibration range (e.g., 0.005-5 µg/mL).[13]

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol.

c. Sample Preparation:

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex.

-

Perform protein precipitation by adding 300 µL of ice-cold methanol. Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for SPE or direct injection, depending on the required sensitivity. For higher sensitivity, a C18 pipette-tip based SPE can be employed.[13]

d. LC-MS/MS Conditions:

-

LC System: A suitable UHPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate propofol from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative mode.[13][15]

-

MRM Transitions:

-

Propofol: Monitor the transition of the deprotonated molecule to a specific product ion.

-

This compound: Monitor the corresponding transition for the deuterated internal standard.

-

e. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of propofol to this compound against the concentration of the calibration standards.

-

Determine the concentration of propofol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Characterization of this compound using ¹H-NMR Spectroscopy

This protocol outlines the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and isotopic purity of this compound.

a. Materials and Reagents:

-

This compound sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tubes

b. Sample Preparation:

-

Dissolve a small amount (typically 1-5 mg) of the this compound sample in approximately 0.6 mL of the deuterated solvent directly in an NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous.

c. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ¹H (Proton).

-

Experiment: A standard one-dimensional proton NMR experiment.

-

Parameters:

-

Number of scans: 16-64 (to achieve a good signal-to-noise ratio).

-

Relaxation delay: 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

Spectral width: Appropriate for observing all proton signals.

-

d. Data Analysis:

-

Process the acquired Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction.

-

Integrate the residual proton signals. The ¹H-NMR spectrum of a highly enriched this compound sample should show significantly diminished or absent signals corresponding to the isopropyl and aromatic protons compared to the spectrum of unlabeled propofol.[16][17]

-

The chemical shifts of any residual proton signals should correspond to those of propofol. The integration of these residual signals relative to a known internal standard or the solvent residual peak can be used to estimate the isotopic purity.

Applications in Research

The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of propofol.[1] This is crucial in:

-

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of propofol in preclinical and clinical studies.[11][18][19][20] Understanding these parameters is essential for dose optimization and ensuring patient safety.

-

Forensic Toxicology: For the precise measurement of propofol levels in post-mortem samples or in cases of suspected drug abuse or overdose.[21]

-

Therapeutic Drug Monitoring: Although not routinely performed for propofol, in specific clinical scenarios, monitoring plasma concentrations can be beneficial.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise results.[22]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chromatoscientific.com [chromatoscientific.com]

- 5. usbio.net [usbio.net]

- 6. This compound(LIQUID) | CAS No- 1189467-93-3 | Simson Pharma Limited [simsonpharma.com]

- 7. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Two-step flow synthesis of propofol - American Chemical Society [acs.digitellinc.com]

- 11. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of propofol in human plasma with C18 pipette-tip based solid-phase extraction followed by liquid chromatography atmospheric-pressure chemical ionization tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mobile.labmedica.com [mobile.labmedica.com]

- 16. Propofol(2078-54-8) 1H NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacokinetic-pharmacodynamic model for propofol for broad application in anaesthesia and sedation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetic models for propofol--defining and illuminating the devil in the detail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. LC-MS/MS and GC-MS methods in propofol detection: Evaluation of the two analytical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

Understanding the Mass Spectrum of Propofol-d18: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Propofol-d18, the fully deuterated analog of the anesthetic agent propofol. Understanding the mass spectral behavior of isotopically labeled compounds is crucial for their use as internal standards in quantitative assays, metabolic studies, and pharmacokinetic research. This document outlines the predicted fragmentation patterns of this compound based on the known fragmentation of propofol and data from partially deuterated analogs, presents the data in a clear tabular format, details a general experimental protocol for mass spectrometric analysis, and illustrates the key fragmentation pathway using a diagram.

Introduction to Propofol and its Deuterated Analog

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic. Its chemical formula is C₁₂H₁₈O, and it has a molecular weight of approximately 178.27 g/mol .[1] this compound is a stable isotope-labeled version of propofol where all 18 hydrogen atoms have been replaced by deuterium atoms. This results in a chemical formula of C₁₂D₁₈O and a molecular weight of approximately 196.38 g/mol . This significant mass shift allows for its clear differentiation from unlabeled propofol in mass spectrometry, making it an excellent internal standard.

Predicted Mass Spectrum and Fragmentation of this compound

The fragmentation of propofol in a mass spectrometer is dependent on the ionization technique employed. The following sections detail the expected fragmentation patterns for this compound in common ionization modes, inferred from the behavior of unlabeled propofol and data from propofol-d17.

Electron Ionization (EI)

In Electron Ionization (EI), a high-energy electron beam bombards the molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. For propofol, the molecular ion is observed at an m/z of 178. A prominent fragment is seen at m/z 163, corresponding to the loss of a methyl radical (•CH₃).

For this compound, the molecular ion is expected at an m/z of 196. The analogous loss of a deuterated methyl radical (•CD₃) would result in a fragment at m/z 181.

Chemical Ionization (CI)

Chemical Ionization is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule ([M+H]⁺). For propofol, this ion is observed at m/z 179.

For this compound, the deuterated equivalent would be the addition of a deuteron, forming a [M+D]⁺ ion. However, in typical CI sources with residual protic solvents, a protonated molecule [M+H]⁺ is more likely, which would be observed at an m/z of 197. A potential fragmentation pathway involves the loss of a deuterated propene molecule (C₃D₆), leading to a fragment ion.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

In negative ion mode ESI or APCI, propofol readily forms a deprotonated molecule [M-H]⁻ at m/z 177.[2] The major fragmentation pathway of this ion involves the loss of a methane molecule (CH₄) to produce a highly stable ion at m/z 161.[2][3][4]

For this compound, the deprotonated molecule [M-D]⁻ is expected at m/z 195. Based on studies of propofol-d17 which show a transition from m/z 194.2 to 174.2 (a loss of 20 amu), it can be inferred that the fragmentation involves the loss of a deuterated methane molecule (CD₄).[5] Therefore, for this compound, the primary fragment ion would be observed at m/z 175.

Data Presentation

The following tables summarize the predicted m/z values for the key ions of propofol and this compound in different ionization modes.

Table 1: Predicted m/z Values for Propofol and this compound in Electron Ionization (EI)

| Ion | Propofol (m/z) | This compound (m/z) | Description |

| Molecular Ion [M]⁺˙ | 178 | 196 | Intact molecule with one electron removed. |

| [M - •CD₃]⁺ | 163 | 181 | Loss of a deuterated methyl radical from an isopropyl group. |

Table 2: Predicted m/z Values for Propofol and this compound in Negative Ion ESI/APCI

| Ion | Propofol (m/z) | This compound (m/z) | Description |

| Deprotonated Molecule [M-H]⁻ or [M-D]⁻ | 177 | 195 | Loss of a proton or deuteron. |

| [M-H-CH₄]⁻ or [M-D-CD₄]⁻ | 161 | 175 | Loss of a methane or deuterated methane molecule. |

Experimental Protocol: Acquiring a Mass Spectrum of this compound

This section outlines a general procedure for obtaining a mass spectrum of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To acquire a full scan mass spectrum and a product ion spectrum of this compound.

Materials:

-

This compound standard

-

LC-MS grade methanol

-

LC-MS grade water

-

Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

-

Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI or APCI source

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to 1 µg/mL with a 50:50 mixture of methanol and water. For positive ion mode, add 0.1% formic acid to the final solution. For negative ion mode, add 0.1% ammonium hydroxide.

-

-

Liquid Chromatography (LC) Method:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode).

-

Mobile Phase B: Methanol with 0.1% formic acid (positive mode) or 0.1% ammonium hydroxide (negative mode).

-

Gradient: A suitable gradient to elute this compound, for example, starting at 50% B and increasing to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), negative and/or positive ion mode.

-

Full Scan Acquisition:

-

Scan range: m/z 50 - 300.

-

Acquire data to observe the [M-D]⁻ ion (in negative mode) or [M+H]⁺ ion (in positive mode) of this compound.

-

-

Product Ion Scan (MS/MS) Acquisition:

-

Select the precursor ion corresponding to the deprotonated or protonated molecule of this compound (e.g., m/z 195 in negative mode).

-

Apply collision energy (e.g., 10-30 eV) to induce fragmentation.

-

Scan for the resulting product ions.

-

-

-

Data Analysis:

-

Analyze the full scan spectrum to confirm the m/z of the molecular ion.

-

Analyze the product ion spectrum to identify the major fragment ions and elucidate the fragmentation pathway.

-

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of this compound in negative ion mode mass spectrometry.

Caption: Fragmentation of this compound in negative ion mode.

This guide provides a foundational understanding of the mass spectral characteristics of this compound. Experimental verification is recommended to confirm the predicted fragmentation patterns and their relative abundances under specific analytical conditions. The provided information should serve as a valuable resource for researchers and scientists in the fields of analytical chemistry, pharmacology, and drug development.

References

- 1. Propofol [webbook.nist.gov]

- 2. Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Propofol-d18 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity Propofol-d18, a deuterated analog of the anesthetic agent propofol. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this compound for analytical and metabolic studies. The guide includes a comparative summary of commercial suppliers, detailed experimental protocols for its use as an internal standard, and visualizations of key workflows.

Commercial Suppliers of High-Purity this compound

The selection of a suitable commercial supplier for this compound is a critical first step in ensuring the accuracy and reliability of experimental results. Key parameters to consider include chemical purity, isotopic enrichment, and the availability of a comprehensive Certificate of Analysis (CoA). A summary of publicly available data from various suppliers is presented below.

| Supplier | Chemical Purity | Isotopic Enrichment | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| MedchemExpress | 96.98% (by GC) | 99.0% | 1189467-93-3 | C₁₂D₁₈O | 196.38 | Certificate of Analysis is readily available. |

| Pharmaffiliates | Data not publicly available | Data not publicly available | 1189467-93-3 | C₁₂D₁₈O | 196.38 | Certificate of Analysis is available upon request. |

| Simson Pharma Limited | Data not publicly available | Data not publicly available | 1189467-93-3 | C₁₂D₁₈O | 196.38 | Accompanied by a Certificate of Analysis upon purchase. |

| Cro Splendid Lab Private Limited | 95% (Analytical Grade) | Data not publicly available | 1189467-93-3 | C₁₂D₁₈O | 196.38 | |

| United States Biological | Highly Purified | Data not publicly available | 1261393-54-7 | C₁₂D₁₈O | - | Certificate of Analysis is available. |

Experimental Protocols for the Quantification of Propofol using this compound

This compound is an ideal internal standard for the quantitative analysis of propofol in biological matrices due to its similar chemical and physical properties to the unlabeled analyte, while being distinguishable by mass spectrometry. Below are detailed methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Propofol in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of propofol in biological fluids.

a. Materials and Reagents:

-

Propofol and this compound standards

-

Human plasma (blank)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

b. Sample Preparation (Solid-Phase Extraction):

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: To 500 µL of plasma, add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Vortex to mix. Load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

c. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate propofol from matrix components (e.g., start at 30% B, ramp to 95% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

-

MRM Transitions:

-

Propofol: To be determined based on precursor and product ions.

-

This compound: To be determined based on precursor and product ions.

-

d. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of propofol to this compound against the concentration of the calibration standards.

-

Determine the concentration of propofol in the plasma samples from the calibration curve.

Quantification of Propofol in Whole Blood by GC-MS

This protocol is based on established GC-MS methods for propofol analysis.

a. Materials and Reagents:

-

Propofol and this compound standards

-

Whole blood (blank)

-

Ethyl acetate, GC grade

-

Sodium sulfate, anhydrous

-

Derivatizing agent (e.g., BSTFA with 1% TMCS), if necessary

b. Sample Preparation (Liquid-Liquid Extraction):

-

Sample Aliquoting: To 1 mL of whole blood, add 100 µL of this compound internal standard solution.

-

Extraction: Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Collection and Drying: Transfer the upper organic layer to a clean tube. Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the solvent to a small volume (e.g., 50 µL) under a gentle stream of nitrogen.

-

Derivatization (Optional): If required for improved chromatographic performance, add the derivatizing agent and incubate as per the manufacturer's instructions.

c. GC-MS Conditions:

-

GC System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: A temperature program to achieve good separation (e.g., start at 80°C, hold for 1 min, ramp to 280°C).

-

Mass Spectrometer: A single or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Selected Ion Monitoring (SIM) or MRM Mode:

-

Monitor characteristic ions for propofol and this compound.

-

d. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of propofol to this compound against the concentration of the calibration standards.

-

Calculate the concentration of propofol in the whole blood samples using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows described in this guide.

Caption: LC-MS/MS workflow for propofol quantification.

Caption: GC-MS workflow for propofol quantification.

An In-depth Technical Guide to Propofol-d18 (CAS Number 1189467-93-3): Properties, Handling, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, handling, and analytical applications of Propofol-d18 (CAS Number: 1189467-93-3). This deuterated analog of the anesthetic agent Propofol is an essential tool in pharmacokinetic and metabolic studies, serving as a robust internal standard for quantitative analysis.

Core Properties of this compound

This compound, also known as 2,6-DI-ISO-PROPYLPHENOL-D18, is a stable, isotopically labeled version of Propofol where 18 hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight, which is crucial for its use in mass spectrometry-based analytical methods.

| Property | Value |

| CAS Number | 1189467-93-3 |

| Chemical Formula | C₁₂D₁₈O |

| Molecular Weight | 196.38 g/mol |

| Appearance | Viscous Liquid |

| Color | Colorless to light yellow |

| Storage Temperature | -20°C for long-term storage |

Safe Handling and Storage

The handling of this compound should be conducted with the same precautions as its unlabeled counterpart, Propofol. It is intended for research use only.

General Handling Precautions:

-

Work in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

A Material Safety Data Sheet (MSDS) should be consulted for detailed safety information.

Storage:

-

Store in a tightly sealed container.

-

For long-term stability, storage at -20°C is recommended.

Mechanism of Action of Propofol

This compound is chemically and pharmacologically similar to Propofol. The primary mechanism of action of Propofol is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[1][2][3] This interaction increases the duration of the opening of the chloride channel, leading to hyperpolarization of the postsynaptic neuron and a reduction in neuronal excitability.[3][4]

Caption: Propofol's Mechanism of Action at the GABA-A Receptor.

Experimental Protocols for Quantitative Analysis

This compound is primarily utilized as an internal standard (IS) in the quantitative analysis of Propofol in biological matrices such as plasma and urine.[5][6][7] Its deuteration ensures that it co-elutes with the unlabeled Propofol during chromatography and has similar ionization efficiency, but is distinguishable by its higher mass-to-charge ratio (m/z) in mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol outlines a general procedure for the quantification of Propofol in human plasma using this compound as an internal standard.[5][7]

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 50 µL of this compound internal standard working solution (e.g., 2000 ng/mL in methanol).

-

Vortex for approximately 30 seconds.

-

Add 500 µL of a protein precipitation agent (e.g., acetonitrile or 2% v/v formic acid in water) and vortex to mix.

-

Centrifuge the samples to pellet the precipitated proteins.

-

The supernatant can be further purified by solid-phase extraction (SPE) or directly injected into the LC-MS/MS system.

2. Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., ACE Excel 3 Super C18, 2.1 × 50 mm, 3 µm) is suitable.[5]

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typically around 0.5 mL/min.

-

Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Negative ion mode using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[5][7]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Caption: Workflow for Propofol Quantification using LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is another common technique for the analysis of Propofol.[8]

1. Sample Preparation (Solid-Phase Extraction):

-

Propofol can be extracted from biological matrices using solid-phase extraction (SPE) cartridges, such as mixed-mode cation exchange (MCX) cartridges.[8]

-

The eluate containing Propofol and the internal standard is then evaporated to dryness and reconstituted in a suitable solvent for GC-MS analysis.

2. GC Conditions:

-

Column: A non-polar capillary column, such as a 100% dimethyl polysiloxane column (e.g., HP-5MS).[8]

-

Injection Mode: Splitless injection.

-

Temperature Program: An initial hold at a lower temperature (e.g., 80°C) followed by a temperature ramp to a higher temperature (e.g., 290°C).[8]

3. MS Conditions:

-

Ionization Mode: Electron Impact (EI) ionization.

-

Detection Mode: Selected Ion Monitoring (SIM).

-

Selected Ions: Specific fragment ions for Propofol and this compound are monitored for quantification.

Neuroprotective Effects of Propofol

Beyond its anesthetic properties, Propofol has demonstrated neuroprotective effects in various experimental models of cerebral injury.[1][2][9] These effects are attributed to several mechanisms, including:

-

Antioxidant properties, scavenging free radicals and reducing lipid peroxidation.[3]

-

Anti-inflammatory actions.[3]

-

Inhibition of the N-methyl-D-aspartate (NMDA) receptor.[2]

-

Modulation of calcium influx through slow calcium-ion channels.[2]

Caption: Mechanisms of Propofol-mediated Neuroprotection.

References

- 1. researchgate.net [researchgate.net]

- 2. The experimental and clinical pharmacology of propofol, an anesthetic agent with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. europeanreview.org [europeanreview.org]

- 4. The Experimental and Clinical Pharmacology of Propofol, an Anesthetic Agent with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simplified and sensitive LC-APCI-MS/MS method for the quantification of propofol: Application to a bioequivalence study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijmspr.in [ijmspr.in]

- 8. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of propofol in acute cerebral injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Propofol-d18 as a Metabolic Tracer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent characterized by its rapid onset and short duration of action. Understanding its metabolic fate is crucial for optimizing clinical use and ensuring patient safety. Stable isotope labeling, particularly with deuterium, offers a powerful and non-radioactive method to trace the metabolic pathways of drugs in vivo. Propofol-d18, a deuterated analog of propofol, serves as an effective tracer for metabolic studies. This technical guide provides an in-depth overview of the application of this compound in metabolic research, detailing experimental protocols, data presentation, and the underlying metabolic pathways.

Propofol Metabolism Overview

Propofol undergoes extensive metabolism, primarily in the liver, to inactive, water-soluble metabolites that are subsequently excreted by the kidneys. Extrahepatic metabolism, including in the lungs, also contributes to its clearance. The main metabolic pathways are:

-

Direct Glucuronidation: The phenolic hydroxyl group of propofol is directly conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), forming propofol-glucuronide. This is the major metabolic pathway.

-

Hydroxylation: Propofol is hydroxylated at the para-position of the phenyl ring by cytochrome P450 enzymes (primarily CYP2B6 and CYP2C9) to form 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol). This metabolite, which has about one-third the hypnotic activity of propofol, then undergoes further conjugation with glucuronic acid or sulfate.

The resulting metabolites, including propofol-glucuronide, 1-quinol-glucuronide, 4-quinol-glucuronide, and 4-quinol-sulfate, are then eliminated in the urine.

Experimental Design for a this compound Tracer Study

A typical in vivo metabolic study using this compound involves the administration of the labeled compound to a subject, followed by the collection of biological samples over a time course to measure the concentrations of the parent drug and its deuterated metabolites.

Detailed Methodologies

1. Subject Preparation and Dosing:

-

Animal Models: Studies are often conducted in animal models such as rats or mice. Subjects should be fasted overnight to reduce metabolic variability.

-

Human Studies: In human subjects, informed consent and ethical approval are required. Subjects should also be in a fasted state.

-

This compound Administration: this compound is typically administered intravenously, either as a bolus injection or a continuous infusion. The dosage will depend on the specific aims of the study. For example, a bolus dose might be used to study initial distribution and metabolism, while a continuous infusion is better for investigating steady-state kinetics. A study in patients with methylmalonic acidemia used infusion rates of 100–400 mcg/kg/min.

2. Sample Collection:

-

Blood Sampling: Arterial or venous blood samples are collected at multiple time points after administration of this compound. A typical schedule might include samples at 2, 5, 10, 15, 30, 60, 120, and 240 minutes post-dose. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine Collection: Urine can be collected over intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to assess the excretion of deuterated metabolites.

3. Sample Preparation:

-

Solid Phase Extraction (SPE): This is a common method for extracting propofol and its metabolites from plasma and urine.

-

Protein Precipitation: An alternative method for plasma samples is to precipitate proteins using a solvent like methanol or acetonitrile.

-

Internal Standard: An internal standard, such as a different deuterated variant of propofol (e.g., Propofol-d17) or a structurally similar compound, is added to the samples before extraction to correct for variations in extraction efficiency and instrument response.

4. Analytical Instrumentation and Conditions:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for quantifying propofol and its metabolites.

-

Chromatography: A C18 reversed-phase column is typically used for separation. The mobile phase often consists of a gradient of acetonitrile and water with a modifier like ammonium fluoride to enhance ionization.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its deuterated metabolites are monitored for quantification.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often with derivatization of the analytes to improve their chromatographic properties.

Data Presentation and Analysis

The data obtained from the analysis of biological samples is used to determine the pharmacokinetic parameters of this compound and its metabolites.

Pharmacokinetic Parameters

The following table presents typical pharmacokinetic parameters for propofol in a 70 kg adult, which can be expected to be similar for this compound as studies have shown no significant kinetic isotope effect on its primary metabolic hydroxylation.

| Parameter | Value | Description |

| Clearance (CL) | 1.44 L/min | The volume of plasma cleared of the drug per unit time. |

| Volume of Central Compartment (V1) | 9.3 L | The apparent volume of the highly perfused tissues. |

| Volume of Distribution at Steady State (Vdss) | 310.2 L | The apparent volume into which the drug distributes at steady state. |

| Terminal Half-life (t½) | 4 - 7 hours | The time it takes for the plasma concentration to decrease by half during the elimination phase. |

| Protein Binding | 97% - 99% | The fraction of the drug bound to plasma proteins. |

Metabolite Concentration Profiles

The concentrations of this compound and its deuterated metabolites are plotted against time to visualize their formation and elimination. The following table illustrates hypothetical data for the concentration of this compound and its major deuterated metabolite, Propofol-d17-glucuronide, in plasma over time after a bolus injection.

| Time (minutes) | This compound (ng/mL) | Propofol-d17-glucuronide (ng/mL) |

| 2 | 5000 | 100 |

| 5 | 3500 | 350 |

| 15 | 1500 | 800 |

| 30 | 700 | 1200 |

| 60 | 300 | 1500 |

| 120 | 100 | 1000 |

| 240 | 25 | 500 |

Note: The deuterium count in the glucuronide metabolite would depend on the specific deuteration pattern of the starting material and the metabolic process.

Conclusion

The use of this compound as a tracer in metabolic studies provides a safe and effective means to investigate the pharmacokinetics and metabolic fate of this important anesthetic agent. By employing robust experimental designs and sensitive analytical techniques such as LC-MS/MS, researchers can gain valuable insights into the absorption, distribution, metabolism, and excretion of propofol. This knowledge is essential for refining dosing regimens, understanding drug-drug interactions, and ensuring the continued safe and effective use of propofol in clinical practice.

Methodological & Application

Application Note: Quantification of Propofol in Biological Matrices using Propofol-d18 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic for the induction and maintenance of general anesthesia.[1][2] Its rapid metabolism and short half-life necessitate sensitive and accurate quantitative methods for pharmacokinetic studies, clinical monitoring, and forensic toxicology.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for its high selectivity and sensitivity.[4] The use of a stable isotope-labeled internal standard (IS), such as Propofol-d18, is crucial for reliable quantification. The IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, allowing for accurate correction of variations during sample preparation and analysis.[3]

This document provides detailed protocols for the quantification of propofol in plasma and urine using this compound as an internal standard with LC-MS/MS.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a gold-standard quantitative technique. A known amount of a stable isotope-labeled version of the analyte (e.g., this compound) is added to the sample at the beginning of the workflow. This "internal standard" is chemically identical to the analyte but has a different mass. By measuring the ratio of the signal from the native analyte to the signal from the internal standard, precise quantification can be achieved, as this ratio is unaffected by sample loss during preparation or fluctuations in instrument response.

Caption: Logical workflow for quantification using an internal standard.

Protocol 1: Analysis of Propofol in Plasma/Serum via Solid Phase Extraction (SPE)

This protocol is suitable for complex matrices like plasma or serum, where protein and lipid removal is necessary for robust analysis.

1. Materials and Reagents

-

Standards: Propofol and this compound certified reference materials.[5]

-

Solvents: HPLC-grade methanol and acetonitrile.

-

Reagents: Formic acid, ammonium acetate, reagent-grade water.

-

SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Strata-X, 30mg/1ml).[5]

-

Biological Matrix: Drug-free human plasma for calibration standards and quality controls (QCs).

2. Preparation of Solutions

-

Propofol Stock Solution (10 mg/mL): Accurately weigh 10 mg of propofol standard and dissolve in methanol to a final volume of 1 mL.[5]

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve in methanol to a final volume of 1 mL.[4][5]

-

This compound Working Solution (2000 ng/mL): Dilute the this compound stock solution with methanol.[5]

-

Calibration Standards and QCs: Prepare working solutions of propofol by serial dilution in methanol. Spike appropriate volumes into blank plasma to create calibration standards (e.g., 1-100 ng/mL) and QC samples (low, mid, high concentrations).[6]

3. Sample Preparation Protocol

Caption: Step-by-step solid phase extraction (SPE) protocol.

Detailed Steps:

-

Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.[5]

-

Add 50 µL of the this compound working solution (2000 ng/mL) to all tubes except the blank, which receives 50 µL of methanol. Vortex for 30 seconds.[5]

-

Add 500 µL of 2% (v/v) formic acid in water to precipitate proteins and acidify the sample. Vortex to mix.[5]

-

Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[5]

-

Load the entire pre-treated sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water to remove interferences.[5]

-

Elute propofol and the internal standard from the cartridge using 300 µL of acetonitrile into a clean collection tube.[5]

-

Transfer the eluate to an autosampler vial for LC-MS/MS analysis.[5]

Protocol 2: Analysis of Propofol Metabolites in Urine via Dilute-and-Analyze

This simplified method is effective for urine samples, where propofol itself is often undetectable, but its metabolites are present in high concentrations.[3][7] The protocol focuses on metabolite quantification but uses the same internal standard principle.

1. Materials and Reagents

-

Standards: Propofol, Propofol-d17, Propofol Glucuronide (PG), and Propofol Glucuronide-d17 certified reference materials.

-

Solvents: HPLC-grade methanol.

-

Reagents: Ammonium fluoride, reagent-grade water.

-

Biological Matrix: Drug-free human urine.

2. Preparation of Solutions

-

Stock Solutions: Prepare individual stock solutions (0.1-1.0 mg/mL) of analytes and internal standards in methanol.[3]

-

Internal Standard Diluent (0.4 µg/mL): Dilute the Propofol-d17 and PG-d17 stock solutions in a mobile phase A/methanol mixture.[3]

-

Calibration Standards and QCs: Prepare multi-analyte working solutions and spike into blank urine to create calibration standards (e.g., 100–10,000 ng/mL) and QCs.[3][7]

3. Sample Preparation Protocol

Caption: Simple and rapid "dilute-and-analyze" workflow for urine.

Detailed Steps:

-

Pipette 20 µL of urine sample, calibrator, or QC into a 96-well plate or microcentrifuge tube.[3]

-

Add 200 µL of the internal standard diluent.[3]

-

Seal and vortex the plate/tubes to ensure thorough mixing.

-

Directly inject the diluted sample into the LC-MS/MS system.

LC-MS/MS Instrumental Analysis

The following are typical starting conditions that should be optimized for the specific instrument in use.

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | Reversed-phase C18, e.g., 2.1 x 50 mm, 1.7 µm[3] |

| Mobile Phase A | 1 mM Ammonium Fluoride in Water[3] or 10 mM Ammonium Acetate in Water[5] |

| Mobile Phase B | Acetonitrile or Methanol[3][5] |

| Gradient | 20% B to 90% B over 3 minutes, hold for 0.8 min, re-equilibrate[3] |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30 °C[3] |

| Injection Volume | 10 µL[3] |

Tandem Mass Spectrometry (MS/MS) Conditions

Propofol is typically analyzed in negative ionization mode.

| Parameter | Propofol | This compound |

| Ionization Mode | ESI Negative[3] | ESI Negative |

| Precursor Ion (Q1 m/z) | 177.1[3] | 195.2 |

| Product Ion (Q3 m/z) | 177.1 (Quantifier)[3], 161.1 (Qualifier)[1] | 195.2 (Quantifier) |

| Cone Voltage (V) | 50[3] | 50 |

| Collision Energy (eV) | 3[3] | 3 |

| Source Temperature | 150 °C[3] | 150 °C |

| Desolvation Temp. | 500 °C[3] | 500 °C |

Note: MS/MS parameters, particularly voltages and energies, require optimization for each specific mass spectrometer.

Method Performance and Quantitative Data

The following tables summarize typical method validation results reported in the literature.

Table 1: Linearity and Sensitivity

| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation (r²) |

| Propofol | Serum | 5 - 2000[1] | 5 | > 0.99 |

| Propofol | Plasma | 1 - 100[6] | 1 | > 0.99 |

| Propofol Metabolites | Urine | 100 - 10,000[3][7] | 100 | ≥ 0.999[3] |

Table 2: Accuracy and Precision

| Matrix | QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |

| Urine[3][7] | Low | 200 | -4.2% (average) | 6.5% (average) |

| Mid | 700 | |||

| High | 8000 | |||

| Plasma[6] | Low, Mid, High | 1 - 1000 | Within ± 20% | < 20% |

Table 3: Recovery and Matrix Effects

| Analyte | Matrix | Recovery | Matrix Effect |

| Propofol | Serum | > 85%[1] | 5.4%[1] |

| Propofol | Urine | N/A (Dilute-and-Analyze) | 1.9%[3] |

| Propofol-d17 (IS) | Urine | N/A (Dilute-and-Analyze) | -4.4%[3] |

Conclusion

The described LC-MS/MS methods utilizing this compound as an internal standard provide a robust, sensitive, and accurate approach for the quantification of propofol in various biological matrices. The solid-phase extraction protocol is highly effective for cleaning complex samples like plasma, while the dilute-and-analyze method offers a rapid and high-throughput option for urine analysis. Proper method validation is essential to ensure data reliability for clinical and research applications.

References

- 1. mobile.labmedica.com [mobile.labmedica.com]

- 2. agilent.com [agilent.com]

- 3. Quantitation of propofol metabolites by LC–MS/MS demonstrating long detection window for urine drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijmspr.in [ijmspr.in]

- 6. Validation of an LC-MS/MS Method for the Determination of Propofol, Midazolam, and Carbamazepine in Rat Plasma: Application to Monitor Their Concentrations Following Co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Propofol in Human Plasma using Propofol-d18 by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of propofol in human plasma. The methodology utilizes Propofol-d18 as an internal standard (IS) to ensure accuracy and precision. The protocol outlines procedures for sample preparation, instrument parameters, and data analysis. This method is suitable for clinical drug monitoring and forensic toxicological analysis.

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of anesthesia.[1][2] Its pharmacokinetic and pharmacodynamic properties necessitate reliable methods for its quantification in biological matrices like plasma. Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of volatile compounds like propofol.[1][3][4] The use of a deuterated internal standard, such as this compound, is crucial for correcting potential variations during sample preparation and analysis, thereby enhancing the accuracy and reliability of the results.

Experimental Protocols

Materials and Reagents

-

Propofol standard

-

This compound (Internal Standard)

-

Methanol (HPLC grade)

-

Heptane (Reagent grade)

-

Sodium Carbonate/Bicarbonate Buffer (pH 9.8)[5]

-

Human plasma (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[1][3] or liquid-liquid extraction solvents.

Equipment

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Autosampler

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or centrifugal vacuum evaporator (optional, with caution)[1][3]

-

SPE manifold

Sample Preparation: Solid-Phase Extraction (SPE)

-

Precondition the Oasis MCX SPE cartridge with 2 mL of methanol followed by 2 mL of distilled water.[1]

-

Spike 200 µL of plasma sample with a known concentration of this compound internal standard.

-

Load the spiked plasma sample onto the preconditioned SPE cartridge.

-

Wash the cartridge with 2 mL of distilled water followed by 2 mL of cyclohexane.[1]

-

Dry the cartridge under reduced pressure for 5 minutes.[1]

-

Elute propofol and the internal standard with 2 mL of methanol.[1]

-

Inject 1 µL of the eluate directly into the GC-MS system. Due to the volatility of propofol, concentration steps should be avoided to prevent analyte loss.[1][3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 1 mL of plasma sample, add 100 µL of the this compound internal standard working solution.[5]

-

Add 2 mL of pH 11.0 buffer and 0.5 mL of heptane.[5]

-

Vortex the mixture for approximately 15 seconds.[5]

-

Rotate for 15 minutes and then centrifuge at 3,000 rpm for a minimum of 10 minutes.[5]

-

Transfer the upper organic layer (heptane) to an autosampler vial.[5]

-

Inject 1 µL of the extract into the GC-MS system.

GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5ms (or equivalent) 30 m x 0.25 mm, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 80°C, hold for 1 min; Ramp: 20°C/min to 280°C, hold for 2 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored | |

| Propofol | m/z 163 (quantifier), 178 (qualifier) |

| This compound | m/z 181 (quantifier) |

Note: GC-MS parameters should be optimized for the specific instrument being used.

Data Presentation

Method Validation Summary

The following tables summarize the quantitative data from method validation studies.

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Propofol | 25 - 5,000 | 0.9989 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 50 | 3.7 - 11.6 | < 4.8 | -5.8 to 11.7 |

| Medium | 500 | 3.7 - 11.6 | < 4.8 | -5.8 to 11.7 |

| High | 2,500 | 3.7 - 11.6 | < 4.8 | -5.8 to 11.7 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Propofol | 96.6 - 99.4 | 95.3 - 101.4 |

Table 4: Limits of Detection and Quantification

| Parameter | Value (ng/mL) |

| LLOQ | 25 |

| LOD | 5 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for propofol analysis.

Logical Relationship of Method Validation

Caption: Key parameters for method validation.

Conclusion

The described GC-MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of propofol in human plasma. The detailed protocol and performance characteristics demonstrate its suitability for routine use in clinical and forensic settings. The avoidance of a sample concentration step is critical to prevent the loss of the volatile propofol analyte.[1][3]

References

- 1. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of plasma propofol levels using gas chromatography-mass spectrometry with selected-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Determination of propofol in human blood by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

Application Notes and Protocols for Pharmacokinetic Study Design Utilizing Propofol-d18

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed framework for designing and conducting pharmacokinetic (PK) studies utilizing Propofol-d18, a stable isotope-labeled (SIL) analog of the anesthetic agent propofol. The co-administration of a drug and its SIL counterpart, often in a microdose or tracer amount, is a powerful technique in modern drug development. This approach allows for the precise determination of pharmacokinetic parameters such as absolute bioavailability, clearance, and volume of distribution, while minimizing inter-individual variability. This compound, being chemically identical to propofol but distinguishable by mass spectrometry, serves as an ideal tracer for such studies.

This document outlines the principles of using this compound in a "cassette dosing" or microtracer study design, provides detailed experimental protocols, and presents a representative data set for illustrative purposes.

Principle of the Study Design

The core principle of this study design is the simultaneous administration of a standard therapeutic dose of unlabeled propofol and a small, non-pharmacologically active "tracer" dose of this compound. By analyzing the plasma concentrations of both species over time using a sensitive and specific bioanalytical method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), their pharmacokinetic profiles can be determined concurrently within the same subject. This eliminates the intra-subject variability that can confound comparisons between different dosing occasions.

This methodology is particularly advantageous for:

-

Absolute Bioavailability Studies: By administering the therapeutic dose orally and the this compound tracer intravenously, the absolute bioavailability of the oral formulation can be calculated from a single experiment.

-

Drug-Drug Interaction Studies: The impact of a co-administered drug on the pharmacokinetics of propofol can be assessed with high precision.

-

Characterizing Metabolic Pathways: The use of a stable isotope tracer can aid in elucidating the metabolic fate of a drug.

Data Presentation

The following table summarizes hypothetical pharmacokinetic parameters for propofol and this compound following simultaneous intravenous administration. This data is for illustrative purposes to demonstrate how results from such a study would be presented.

| Pharmacokinetic Parameter | Propofol (Unlabeled) | This compound (Tracer) |

| Dose (mg) | 100 | 0.1 |

| Cmax (ng/mL) | 5500 | 5.5 |

| Tmax (h) | 0.08 | 0.08 |

| AUC0-t (ng·h/mL) | 2500 | 2.5 |

| AUC0-inf (ng·h/mL) | 2650 | 2.65 |

| t1/2 (h) | 2.5 | 2.5 |

| Clearance (L/h) | 37.7 | 37.7 |

| Vd (L) | 135 | 135 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; Vd: Volume of distribution.

Experimental Protocols

In-Vivo Administration Protocol (Illustrative Example for a Healthy Volunteer Study)

1.1. Subject Preparation:

-

Subjects should be healthy volunteers who have provided informed consent.

-

A physical examination, ECG, and routine blood and urine tests should be conducted to ensure eligibility.

-

Subjects should fast for at least 8 hours prior to dosing.

1.2. Dosing Solution Preparation:

-

Prepare a sterile dosing solution containing a mixture of unlabeled propofol and this compound.

-

For a typical study, the concentration of unlabeled propofol would be a standard therapeutic concentration (e.g., 10 mg/mL), while the this compound concentration would be significantly lower (e.g., 0.01 mg/mL).

-

The final formulation should be a sterile, non-pyrogenic emulsion suitable for intravenous administration.

1.3. Administration:

-

Administer the dosing solution as a slow intravenous infusion over a predetermined period (e.g., 2 minutes).

-

The total administered dose of unlabeled propofol should be clinically relevant for the intended anesthetic or sedative effect, while the dose of this compound remains at a tracer level.

1.4. Blood Sampling:

-

Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

-

A typical sampling schedule would be: pre-dose (0 h), and at 0.08, 0.17, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Immediately after collection, centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

Bioanalytical Protocol for Propofol and this compound in Plasma

2.1. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a different deuterated propofol analog not used as the tracer, or another structurally similar compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.